N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that features a piperidine ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:
Formation of 3,5-dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine.
Preparation of the sulfonamide: The benzenesulfonamide group can be introduced through a reaction with 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Coupling Reaction: The final step involves coupling the 3,5-dimethylpiperidine with the sulfonamide under appropriate conditions, often using a base such as triethylamine in a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting histamine receptors.
Pharmacology: It has potential as a ligand for sigma receptors, which are involved in various neurological processes.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor in the synthesis of the target compound.
Piperidine Derivatives: Compounds with similar piperidine structures that exhibit comparable biological activities.
Uniqueness
N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific combination of a piperidine ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine moiety and a sulfonamide group, which are known to exhibit various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula: C20H25N3O4S
- Molecular Weight: 397.49 g/mol
- LogP: 1.22
- Polar Surface Area: 79 Ų
- Hydrogen Bond Acceptors: 4
- Hydrogen Bond Donors: 1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, impacting folate synthesis.
- Receptor Modulation : It can act as a modulator for various receptors involved in neurotransmission and other signaling pathways. This property is particularly significant given the presence of the piperidine structure.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. A study evaluated several sulfonamide derivatives against various bacterial strains and found promising results in inhibiting growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
Anticancer Potential
Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth factors. For example:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
This compound | HeLa (Cervical Cancer) | 15.0 | Inhibition of growth factors |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Study on HIV Inhibition
In a related study exploring compounds with piperidine structures for HIV inhibition, derivatives similar to this compound were tested for their ability to inhibit HIV replication in vitro. The most effective compounds demonstrated EC50 values below 10 µM against HIV strains . This highlights the potential for further development as an antiviral agent.
Neuroprotective Effects
Another area of investigation has been its neuroprotective effects in models of neurodegeneration. Compounds with similar structures showed promise in reducing oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents . This suggests a potential application in treating neurodegenerative diseases.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-12-7-13(2)11-21(10-12)18(22)9-20-25(23,24)19-16(5)14(3)8-15(4)17(19)6/h8,12-13,20H,7,9-11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXVXPQFBHJLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CNS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.